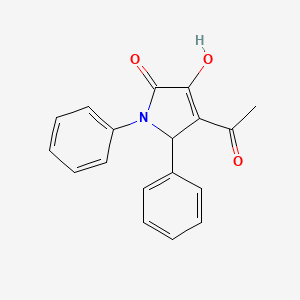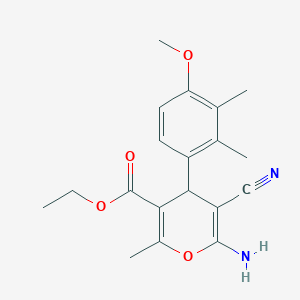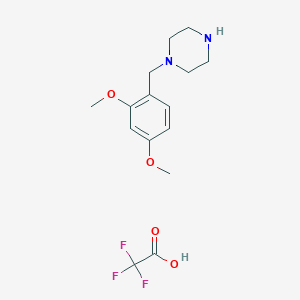
2-(4-chlorophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its various applications in scientific research. CQ is a potent inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-quinolinecarboxamide has been widely used in scientific research for its ability to inhibit autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components to maintain cellular homeostasis. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy by inhibiting autophagy, making it a potential therapeutic agent for cancer treatment. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
Mecanismo De Acción
2-(4-chlorophenyl)-4-quinolinecarboxamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components. 2-(4-chlorophenyl)-4-quinolinecarboxamide also inhibits the lysosomal acidification required for autophagy, leading to the accumulation of autophagosomes. The accumulation of autophagosomes can lead to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a potent inhibitor of autophagy, making it a valuable tool for studying the role of autophagy in various cellular processes and diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide is also relatively easy to obtain and has a low cost compared to other autophagy inhibitors. However, 2-(4-chlorophenyl)-4-quinolinecarboxamide has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more specific autophagy inhibitors that can target specific components of the autophagy pathway. Another direction is the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in the treatment of infectious diseases, such as malaria and COVID-19, is an area of active research. Overall, 2-(4-chlorophenyl)-4-quinolinecarboxamide has a promising future as a research tool and potential therapeutic agent.
Métodos De Síntesis
2-(4-chlorophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2-cyanobenzaldehyde, followed by cyclization and subsequent amidation. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZEVKHEAKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorophenyl)-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)